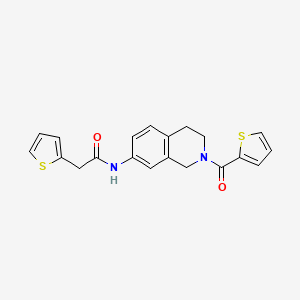

2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c23-19(12-17-3-1-9-25-17)21-16-6-5-14-7-8-22(13-15(14)11-16)20(24)18-4-2-10-26-18/h1-6,9-11H,7-8,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKKFULPTCCQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Two thiophene rings : These contribute to the compound's electronic properties and biological interactions.

- Tetrahydroisoquinoline moiety : Known for its pharmacological significance, this structure may enhance the compound's ability to interact with biological targets.

- Acetamide functional group : This group is often associated with enhanced solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit a wide range of antimicrobial properties. For instance:

- In vitro studies have shown that compounds similar to 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide demonstrate significant activity against various pathogens including Staphylococcus aureus and Candida albicans .

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Significant inhibition |

Anticancer Properties

The compound's structure suggests potential anticancer activity:

- Topoisomerase II Inhibition : Similar thiophene compounds have been studied for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication . This inhibition can lead to cancer cell death.

Cholinesterase Inhibition

Thiophene derivatives have also been investigated for their effects on cholinesterase enzymes:

- Inhibitory Activity : Some studies report that thiophene hybrids exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment .

The proposed mechanisms through which 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exerts its biological effects include:

- Interaction with Enzymes : The compound may bind to active sites of enzymes like topoisomerases and cholinesterases, inhibiting their function.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively dock with target proteins, stabilizing interactions that inhibit enzymatic activity .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antimicrobial Studies : A study demonstrated that a series of thiophene derivatives showed varying degrees of antimicrobial activity against clinical isolates of bacteria and fungi .

- Cancer Cell Lines : Research involving tetrahydroisoquinoline derivatives showed promising anticancer activity against multiple human tumor cell lines, suggesting that structural modifications can enhance potency .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives of thiophene compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Research highlights the potential of thiophene derivatives in inhibiting cancer cell proliferation through various mechanisms .

Material Science

Due to its unique electronic properties, the compound is explored in the development of advanced materials:

- Organic Semiconductors : The thiophene moiety contributes to the electronic properties suitable for organic electronics .

- Corrosion Inhibitors : Its chemical structure allows it to function effectively as a corrosion inhibitor in various industrial applications .

The compound's interaction with biological systems is an area of active research:

- Mechanism of Action : It is believed to interact with specific enzymes or receptors, modulating biological pathways that could lead to therapeutic effects .

- Oxidative Stress Reduction : Some studies suggest antioxidant properties that may protect cells from oxidative damage .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various applications:

- Antimicrobial Study : A study evaluated the antibacterial activity of synthesized thiophene derivatives against Gram-positive bacteria, demonstrating significant inhibition rates compared to standard antibiotics .

- Antioxidant Evaluation : Research utilized the ABTS method to assess the antioxidant capacity of thiophene derivatives, revealing promising results that suggest potential health benefits .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related acetamides and tetrahydroisoquinoline derivatives, focusing on synthesis, spectral properties, and biological relevance.

Structural Analogues with Thiophene-Acetamide Moieties

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Structure: Contains two thiophene rings (one substituted with a cyano group) linked via an acetamide. Synthesis: Prepared by activating 2-(thiophen-2-yl)acetic acid to its chloride, followed by reaction with 2-aminothiophene-3-carbonitrile . Key Spectral Data:

- IR : C=O stretch at ~1700 cm⁻¹ (acetamide).

- ¹H NMR: Thiophene protons at δ 6.8–7.5 ppm, NH resonance at δ 9.0–10.0 ppm . Comparison: Lacks the tetrahydroisoquinoline core, reducing structural complexity but retaining thiophene-mediated π-π interactions.

- ¹³C NMR : Acetyl carbonyl at δ 190–200 ppm, bromoacetamide C=O at δ 165–170 ppm .

- Comparison : The bromo substituent introduces electrophilic reactivity, unlike the thiophene-carbonyl group in the target compound.

Tetrahydroisoquinoline Derivatives

- N-Benzyl-tetrahydroisoquinoline Acetamides (): Structure: Tetrahydroisoquinoline core substituted with benzyl, methoxy, and alkoxy groups. Synthesis: Prepared via coupling reactions in dimethylformamide, followed by purification via column chromatography . Biological Activity: Act as selective orexin-1 receptor antagonists (e.g., compound 20 with IC₅₀ = 12 nM) . Comparison: The target compound’s thiophene substituents may alter receptor selectivity compared to benzyl/methoxy groups.

Dichlorophenyl-Thiazolyl Acetamides

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structure: Dichlorophenyl and thiazole substituents on acetamide. Synthesis: Coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide . Crystal Structure: Twisted conformation between dichlorophenyl and thiazole rings (61.8° dihedral angle) . Comparison: The thiazole and dichlorophenyl groups enhance hydrophobicity, whereas the target compound’s thiophene-tetrahydroisoquinoline system may improve solubility.

Tabulated Comparison of Key Compounds

Key Findings and Implications

- Synthetic Flexibility : Analogous compounds (e.g., ) demonstrate the feasibility of modular synthesis, suggesting routes to optimize the target compound’s properties.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?

- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:

- Functional Group Activation : Use of pyridine and DMAP to acetylate intermediates, followed by quenching with methanol and purification via chromatography .

- Coupling Reactions : Thiophene derivatives are coupled to the tetrahydroisoquinoline core using NIS (N-iodosuccinimide) and TMSOTf (trimethylsilyl triflate) as catalysts under anhydrous conditions (e.g., -40°C to -20°C in dichloromethane/ether) .

- Purification : Column chromatography with mixed solvents (e.g., ethyl acetate/hexane) to isolate the final product .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the positions of thiophene and acetamide groups. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm, while tetrahydroisoquinoline carbons appear at δ 40–60 ppm .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, single-crystal X-ray diffraction is recommended, as demonstrated for structurally related tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal catalysts and solvents .

- Machine Learning : Training models on existing reaction databases (e.g., PubChem) to predict yields and side products. This reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-(thiophen-2-yl)ethyl derivatives) to identify unexpected shifts caused by electron-withdrawing/donating effects .

- Dynamic NMR Studies : For flexible moieties (e.g., tetrahydroisoquinoline rings), variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

Q. How do reaction conditions influence the stability of thiophene-containing intermediates?

- Methodological Answer :

- Moisture Sensitivity : Thiophene-2-carbonyl intermediates are prone to hydrolysis. Use of molecular sieves and anhydrous solvents (e.g., dichloromethane) is critical .

- Temperature Control : Low temperatures (-40°C) minimize side reactions during coupling steps, while gradual warming (-20°C) ensures controlled reactivity .

Data-Driven Research Questions

Q. What advanced separation techniques improve purity in multi-step syntheses?

- Methodological Answer :

- Membrane Technologies : Nanofiltration or reverse osmosis can separate macromolecular byproducts without degrading heat-sensitive intermediates .

- Preparative HPLC : For polar impurities, C18 columns with acetonitrile/water gradients achieve >99% purity .

Q. How can heterogeneous catalysis enhance scalability for this compound?

- Methodological Answer :

- Solid-Supported Reagents : Immobilized TMSOTf on silica gel reduces catalyst leaching and simplifies recycling .

- Flow Chemistry : Continuous-flow reactors minimize exothermic risks during thiophene coupling steps, improving reproducibility .

Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to address this?

- Methodological Answer :

- Solvent Screening : Use a Hansen Solubility Parameter (HSP) approach to identify optimal solvents (e.g., DMSO for polar regions, THF for non-polar moieties) .

- Co-solvent Systems : Mixing ethanol/water (70:30) can enhance solubility for biological assays without precipitation .

Experimental Design

Designing a stability study for long-term storage of the compound

- Methodological Answer :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.